2-(Cyclopent-1-en-1-yl)phenol
Description
2-(Cyclopent-1-en-1-yl)phenol is an aromatic compound featuring a phenol group substituted at the ortho position with a cyclopentene ring containing a conjugated double bond at the 1-position. The cyclopentene moiety introduces ring strain, while the phenolic hydroxyl group enhances acidity and hydrogen-bonding capabilities. The compound’s reactivity is modulated by the interplay between the electron-withdrawing cyclopentene ring and the electron-donating phenol group, making it a subject of interest in studies of regioselective reactions and stereochemical outcomes .
Properties
CAS No. |
72471-05-7 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(cyclopenten-1-yl)phenol |
InChI |
InChI=1S/C11H12O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-5,7-8,12H,1-2,6H2 |
InChI Key |
RQAOZVMFUOJORU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-1-en-1-yl)phenol can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with phenol in the presence of a catalyst. This reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize efficient catalytic systems. These processes are designed to maximize yield while minimizing waste and energy consumption. The use of advanced technologies, such as continuous flow reactors, can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopent-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopentylphenol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized derivatives like quinones, reduced products like cyclopentylphenol, and various substituted phenols depending on the specific electrophile used in substitution reactions .
Scientific Research Applications
2-(Cyclopent-1-en-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopent-1-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The phenol group plays a crucial role in these interactions, as it can donate hydrogen atoms to neutralize reactive species .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Positional Isomers
2.1.1. 2-(Cyclopent-2-en-1-yl)phenol The positional isomer with the cyclopentene double bond at the 2-position exhibits distinct reactivity. For example, in epoxidation reactions, the 2-en isomer avoids steric clashes between the oxygen lone pairs and the aromatic π-system, enabling higher epoxide yields compared to the 1-en isomer. This contrasts with 2-(cyclopent-1-en-1-yl)phenol, where steric hindrance near the phenolic hydroxyl group can suppress epoxidation (trace yields) and favor alternative pathways like cyclopentenone formation .
The para isomer also exhibits stronger resonance stabilization, as the hydroxyl group’s electron-donating effect is less disrupted by the cyclopentene’s electron-withdrawing nature.
Functional Group Variants
2.2.1. 2-(Cyclopent-1-en-1-yl)thiophene Replacing the phenol group with thiophene eliminates hydrogen-bonding capacity but retains steric constraints. In epoxidation, this compound produces cyclopentenone as the primary product due to hindered oxygen incorporation, similar to this compound. However, the absence of a hydroxyl group reduces acidity (predicted pKa ~10 vs. ~8–9 for phenolic derivatives) and solubility in polar solvents .
2.2.2. Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid) Though structurally distinct, benzilic acid shares a hydroxyl group adjacent to bulky substituents. Its enhanced acidity (pKa ~3) compared to this compound arises from resonance stabilization of the conjugate base. This highlights how substituent bulk and electronic effects modulate acidity in phenolic systems .
Data Tables
Table 1: Physical and Chemical Properties of Selected Analogues
| Compound | Double Bond Position | Melting Point (°C) | pKa | Epoxidation Yield (%) |
|---|---|---|---|---|
| This compound | 1-en | 95–98 | 8.5 | <10 |
| 2-(Cyclopent-2-en-1-yl)phenol | 2-en | 88–90 | 8.7 | 65–80 |
| 4-(Cyclopent-1-en-1-yl)phenol | 1-en | 110–112 | 8.3 | 30–40 |
| 2-(Cyclopent-1-en-1-yl)thiophene | 1-en | 45–48 | ~10 | <5 (cyclopentenone) |
Table 2: Reactivity in mCPBA Epoxidation (0°C)
| Compound | Main Product | Yield (%) | Side Product |
|---|---|---|---|
| This compound | Cyclopentenone | 85 | Epoxide (trace) |
| 2-(Cyclopent-2-en-1-yl)phenol | Epoxide | 75 | Cyclopentenone (15) |
| 2-(Cyclopent-1-en-1-yl)thiophene | Cyclopentenone | 90 | — |
Key Research Findings
- Steric vs. Electronic Effects: The 1-en configuration in this compound creates steric clashes that dominate over electronic effects in reactions like epoxidation, favoring alternative pathways .
- Biological Relevance: Cyclopentenylphenol derivatives are intermediates in synthetic routes for bioactive molecules, as seen in patents for antiviral and anti-inflammatory agents .
- Synthetic Strategies: Gold-catalyzed cyclization of 1,5-enynes is a viable method for synthesizing cyclopentenylphenols, though yields vary with substituent positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
